molecular formula C11H17N3 B3102628 3-Methyl-4-(piperazin-1-yl)aniline CAS No. 1421314-12-6

3-Methyl-4-(piperazin-1-yl)aniline

Cat. No.: B3102628
CAS No.: 1421314-12-6
M. Wt: 191.27
InChI Key: ZMLBHXWPZORICC-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3 It is a derivative of aniline, featuring a piperazine ring substituted at the 4-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperazin-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-nitroaniline with piperazine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and hydrogen gas .

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. The nitro precursor is hydrogenated in the presence of a catalyst, typically palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Various reduced forms of the piperazine ring.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-Methyl-4-(piperazin-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperazinyl)aniline: Similar structure but lacks the methyl group on the piperazine ring.

    3-(4-Methylpiperazin-1-yl)aniline: Another derivative with slight structural variations.

Uniqueness

3-Methyl-4-(piperazin-1-yl)aniline is unique due to the presence of both a methyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in drug development .

Properties

IUPAC Name

3-methyl-4-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLBHXWPZORICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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